molecular formula C25H33N3O3S B11338586 [1-(Benzylsulfonyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

[1-(Benzylsulfonyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

Cat. No.: B11338586
M. Wt: 455.6 g/mol
InChI Key: FCRZSSLJKMUXGQ-UHFFFAOYSA-N
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Description

[1-(Benzylsulfonyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring and a piperazine ring, both of which are common motifs in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Benzylsulfonyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Piperazine Ring: Similar cyclization methods are used, often starting from diamines.

    Functionalization: Introduction of the benzylsulfonyl and dimethylphenyl groups through nucleophilic substitution or other suitable reactions.

    Coupling: The final step involves coupling the functionalized piperidine and piperazine rings under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology Medicine : The compound is investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors. Industry : It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of [1-(Benzylsulfonyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    [1-(Benzylsulfonyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone: Similar structure but with an ethanone group instead of methanone.

    [1-(Benzylsulfonyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]propanone: Similar structure but with a propanone group.

Uniqueness

  • The presence of both benzylsulfonyl and dimethylphenyl groups provides unique steric and electronic properties.
  • The specific arrangement of functional groups allows for distinct interactions with biological targets, potentially leading to unique therapeutic effects.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C25H33N3O3S

Molecular Weight

455.6 g/mol

IUPAC Name

(1-benzylsulfonylpiperidin-4-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H33N3O3S/c1-20-7-6-10-24(21(20)2)26-15-17-27(18-16-26)25(29)23-11-13-28(14-12-23)32(30,31)19-22-8-4-3-5-9-22/h3-10,23H,11-19H2,1-2H3

InChI Key

FCRZSSLJKMUXGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4)C

Origin of Product

United States

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